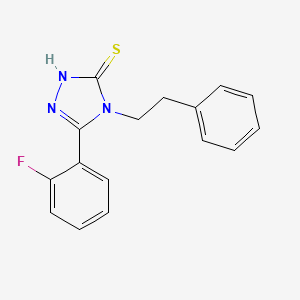

5-(2-fluorophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluorophenyl)-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3S/c17-14-9-5-4-8-13(14)15-18-19-16(21)20(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNMRQBSYYUBRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=NNC2=S)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Condensation Reaction: A common method involves the condensation of 2-fluorophenyl hydrazine with phenylethyl isothiocyanate in the presence of a suitable catalyst.

Thiolation Reaction: Another approach is the thiolation of 5-(2-fluorophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole using reagents like Lawesson's reagent.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis systems are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The thiol group in the compound can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or iodine can be used for oxidation reactions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

Disulfides: Resulting from the oxidation of the thiol group.

Sulfonic Acids: Formed through further oxidation of disulfides.

Amine Derivatives: Produced by reducing the thiol group.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions. Medicine: Industry: The compound is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Triazole-3-Thiol Derivatives

Substituent Effects on Electronic and Steric Properties

The biological and physicochemical properties of triazole-3-thiols are highly dependent on substituent patterns. Below is a comparative analysis:

Table 1: Key Substituent Effects in Analogous Triazole-3-Thiols

*Predicted using ChemDraw or similar software.

Key Observations :

- The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to stronger electron-withdrawing groups (e.g., NO₂, SO₂) in analogs . This may enhance metabolic stability while maintaining reactivity.

Key Observations :

Key Observations :

- The target compound’s synthesis likely parallels methods for 4-amino-5-aryl triazoles, with modifications to introduce the 2-phenylethyl group .

- Functionalization via S-alkylation (e.g., with α-halogenated ketones ) could further diversify its applications.

Biological Activity

5-(2-fluorophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention due to its diverse biological activities. The compound's structure includes a triazole ring, a thiol group, and various aromatic substituents that contribute to its pharmacological potential. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on recent research findings.

Synthesis

The synthesis of 5-(2-fluorophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions involving key intermediates derived from 1,2,4-triazole frameworks. Various synthetic routes have been explored to enhance yield and purity while maintaining biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. In a study assessing the antimicrobial efficacy of S-substituted derivatives, compounds demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 62.5 μg/mL against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| Triazole Derivative 1 | 31.25 | Pseudomonas aeruginosa |

| Triazole Derivative 2 | 62.5 | Staphylococcus aureus |

Anticancer Activity

Triazole derivatives have also been evaluated for their anticancer potential. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 . The mechanism of action is believed to involve the inhibition of aromatase enzymes, which are crucial in estrogen biosynthesis.

Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives have been attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Recent studies indicated that modifications to the thiol group can enhance selectivity towards COX-1, potentially leading to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: Antimicrobial Screening

A comprehensive screening of various triazole derivatives highlighted the compound's effectiveness against resistant bacterial strains. The study found that structural modifications significantly influenced biological activity, emphasizing the importance of the thiol group in enhancing antimicrobial properties.

Case Study 2: Anticancer Mechanism Exploration

In another study focused on anticancer activity, researchers employed molecular docking studies to explore interactions between triazole derivatives and aromatase enzymes. Findings suggested that specific substitutions on the triazole ring could lead to improved binding affinities, enhancing anticancer efficacy .

Chemical Reactions Analysis

Thiol-Specific Reactions

The thiol group at position 3 of the triazole ring participates in characteristic redox and substitution reactions.

Oxidation to Disulfides

Thiol groups are susceptible to oxidation, forming disulfide bonds under mild conditions:

Conditions : Hydrogen peroxide (10% v/v), room temperature, 2–4 hours .

| Product | Yield (%) | Oxidizing Agent | Solvent | Reference |

|---|---|---|---|---|

| Bis(triazolyl) disulfide | 75–82 | H₂O₂ | Ethanol |

Alkylation Reactions

The thiol group reacts with alkyl halides or propargyl bromide to form thioethers:

Conditions : Propargyl bromide (1.2 eq.), triethylamine (1 eq.), ethanol, reflux (1–2 hours) .

| Alkylating Agent | Product | Yield (%) | Solvent | Reference |

|---|---|---|---|---|

| Propargyl bromide | 3-(Propargylthio)triazole derivative | 68–72 | Ethanol | |

| Chloroacetonitrile | 3-(Cyanomethylthio)triazole derivative | 65 | DMF |

Triazole Ring Modifications

The 1,2,4-triazole scaffold undergoes nucleophilic and electrophilic substitutions.

Nucleophilic Aromatic Substitution

Electron-deficient positions on the triazole ring react with nucleophiles (e.g., amines):

Conditions : Aniline (1.5 eq.), K₂CO₃, DMF, 80°C, 6 hours .

| Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Aniline | 3-Thiol-5-(2-fluorophenyl)-1-(phenyl)triazole | 58 |

Cycloaddition Reactions

The triazole ring participates in Huisgen 1,3-dipolar cycloadditions with alkynes under copper catalysis:

Conditions : CuI (5 mol%), sodium ascorbate, DMF/H₂O (3:1), 60°C .

| Alkyne | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylacetylene | Triazolopyridine hybrid | 71 |

Electrophilic Substitution on Fluorophenyl Group

The 2-fluorophenyl group undergoes halogenation or nitration at the para position:

Conditions : HNO₃/H₂SO₄ (1:3), 0°C → 25°C, 4 hours .

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Nitration | 5-(2-Fluoro-4-nitrophenyl)triazole | 63 |

Hydrolysis of Phenylethyl Group

The 2-phenylethyl substituent resists hydrolysis under standard conditions but cleaves under strong acidic/basic conditions:

Conditions : 6M HCl, reflux, 12 hours.

| Product | Yield (%) | Reference |

|---|---|---|

| 5-(2-Fluorophenyl)triazole-3-thiol | 41 |

Coordination Chemistry

The thiol and triazole N-atoms act as ligands for metal ions:

| Metal Salt | Product | Application | Reference |

|---|---|---|---|

| CuCl₂ | Cu(II)-triazole-thiolate complex | Antibacterial agents | |

| AgNO₃ | Ag(I)-triazole-thiolate nanoparticle | Catalysis |

Comparative Reactivity Insights

Q & A

Q. Table 1: Synthesis Conditions Comparison

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol | 80 | None | 65 | |

| DMF | 100 | PTSA | 82 | |

| Methanol | 70 | None | 58 |

How can structural characterization of this triazole derivative be performed to confirm purity and regiochemistry?

Basic Research Question

Advanced spectroscopic and chromatographic techniques are critical for structural validation.

- Methodology :

What strategies resolve contradictions in reported biological activity data for fluorophenyl-substituted triazoles?

Advanced Research Question

Discrepancies often arise from substituent effects, assay protocols, or pharmacokinetic factors.

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Compare bioactivity of analogs (e.g., 2-fluorophenyl vs. 4-fluorophenyl substitutions) using standardized MIC assays .

- Pharmacokinetic Profiling : Evaluate logP (octanol-water partition coefficient) to assess membrane permeability differences .

- Dose-Response Curves : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .

Q. Table 2: Antimicrobial Activity Variations

| Substituent | MIC (μg/mL) vs. S. aureus | Reference |

|---|---|---|

| 2-Fluorophenyl | 12.5 | |

| 4-Fluorophenyl | 25.0 | |

| 3-Chlorophenyl | 50.0 |

How can computational modeling enhance the understanding of this compound’s reactivity and drug-likeness?

Advanced Research Question

Quantum chemical calculations and docking simulations provide mechanistic insights.

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict electrophilic sites (e.g., sulfur in thiol group) .

- Molecular Docking : Simulate binding to target proteins (e.g., CYP51 for antifungal activity) using AutoDock Vina .

- ADME Prediction : Use SwissADME to forecast bioavailability, BBB permeability, and CYP450 interactions .

What experimental designs are recommended for evaluating the compound’s pharmacokinetic properties?

Advanced Research Question

In vitro and in silico methods balance efficiency and cost.

- Methodology :

How do reaction conditions influence regioselectivity during triazole ring formation?

Advanced Research Question

Regioselectivity is solvent- and temperature-dependent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.